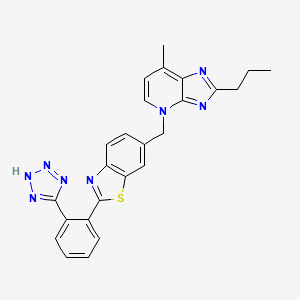

AS1134900

Description

Properties

Molecular Formula |

C25H22N8S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole |

InChI |

InChI=1S/C25H22N8S/c1-3-6-21-27-22-15(2)11-12-33(24(22)28-21)14-16-9-10-19-20(13-16)34-25(26-19)18-8-5-4-7-17(18)23-29-31-32-30-23/h4-5,7-13H,3,6,14H2,1-2H3,(H,29,30,31,32) |

InChI Key |

LGDMZWWVVLGYPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=CN(C2=N1)CC3=CC4=C(C=C3)N=C(S4)C5=CC=CC=C5C6=NNN=N6)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AS1134900

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2] ME1 is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2] This enzyme plays a critical role in cellular metabolism, particularly in lipid synthesis and redox homeostasis, and has been identified as a promising therapeutic target in oncology.[1][2] this compound exhibits an uncompetitive and allosteric mechanism of inhibition, binding to a novel site distinct from the enzyme's active site.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, kinetic data, the experimental protocols used for its characterization, and a visualization of its inhibitory pathway.

Core Mechanism of Action

This compound functions as a highly selective, allosteric inhibitor of malic enzyme 1 (ME1).[1][2] Its mechanism is classified as uncompetitive, meaning it only binds to the enzyme-substrate complex, specifically the ME1-NADP+-malate ternary complex.[1] This binding event occurs at a novel allosteric site, remote from the active site where malate and NADP+ bind.[1][2]

X-ray crystallography studies have revealed that this compound binds to a pocket at the interface between domains B and C of the ME1 protein.[1] This interaction stabilizes the enzyme in an "open" conformation, which is thought to be an intermediate state. By locking the enzyme in this conformation, this compound prevents the catalytic cycle from proceeding, thus forming an abortive enzyme-inhibitor-substrate complex and inhibiting the production of pyruvate and NADPH.[1]

A key feature of this compound is its high selectivity for ME1 over the mitochondrial isoform, malic enzyme 2 (ME2). This compound does not detectably inhibit ME2 activity, making it a valuable tool for specifically probing the function of ME1.[1]

Data Presentation: Biochemical and Kinetic Properties

The inhibitory activity of this compound has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and detailed enzyme kinetics have been determined.

| Parameter | Value | Description |

| Target Enzyme | NADP+-dependent Malic Enzyme 1 (ME1) | A cytoplasmic enzyme involved in the conversion of malate to pyruvate.[1][2] |

| IC50 | 0.73 μM | The concentration of this compound required to inhibit 50% of ME1 activity in a diaphorase/resazurin-coupled assay.[1] |

| Mechanism of Inhibition | Uncompetitive, Allosteric | This compound binds to the enzyme-substrate complex at a site other than the active site.[1][2] |

| Selectivity | High for ME1 over ME2 | No detectable inhibition of ME2 was observed.[1] |

Enzyme Kinetics Data

Enzyme kinetic studies were performed to elucidate the uncompetitive inhibition mechanism. These experiments show that in the presence of this compound, both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of ME1 decrease.

| This compound Concentration | Vmax (relative) | Km for Malate (relative) | Km for NADP+ (relative) |

| 0 μM | 100% | 100% | 100% |

| 0.5 μM | Decreased | Decreased | Decreased |

| 1 μM | Further Decreased | Further Decreased | Further Decreased |

| 2 μM | Substantially Decreased | Substantially Decreased | Substantially Decreased |

Note: The exact values for Vmax and Km at each concentration of this compound would be derived from the graphical data presented in the primary literature. The table illustrates the trend of decreasing Vmax and Km with increasing inhibitor concentration, characteristic of uncompetitive inhibition.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, outlined below.

Diaphorase/Resazurin-Coupled ME1 Assay

This high-throughput screening assay was used to identify and characterize inhibitors of ME1. The assay measures the production of NADPH by ME1.

Principle:

-

ME1 catalyzes the conversion of malate to pyruvate, reducing NADP+ to NADPH.

-

The enzyme diaphorase then uses the newly generated NADPH to reduce the non-fluorescent dye resazurin to the highly fluorescent molecule resorufin.

-

The increase in fluorescence is directly proportional to the rate of the ME1 reaction.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and dithiothreitol (DTT).

-

Component Addition: In a 384-well plate, add the following in order:

-

This compound or DMSO (vehicle control) at various concentrations.

-

Recombinant human ME1 enzyme.

-

A mixture of NADP+ and malate to initiate the reaction.

-

A detection mixture containing diaphorase and resazurin.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measurement: Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.

-

Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve.

Enzyme Kinetics Analysis

To determine the mode of inhibition, ME1 activity was measured at various concentrations of one substrate (either malate or NADP+) while keeping the other substrate at a fixed, saturating concentration. This was repeated for several different concentrations of this compound.

Protocol:

-

Assay Setup: The diaphorase/resazurin-coupled assay described above is used.

-

Substrate Titration:

-

To determine the Km for malate, vary the concentration of malate while keeping the NADP+ concentration constant. Repeat this for different fixed concentrations of this compound (e.g., 0, 0.5, 1, 2 μM).

-

To determine the Km for NADP+, vary the concentration of NADP+ while keeping the malate concentration constant. Repeat this for the same fixed concentrations of this compound.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each inhibitor concentration.

-

Generate Lineweaver-Burke plots (1/velocity vs. 1/[substrate]) to visually inspect the inhibition pattern. For uncompetitive inhibition, the resulting lines will be parallel.

-

X-ray Crystallography

X-ray crystallography was employed to determine the three-dimensional structure of ME1 in complex with this compound and NADPH, revealing the allosteric binding site.

Protocol:

-

Protein Expression and Purification: Express recombinant human ME1 in an appropriate expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.

-

Crystallization:

-

Concentrate the purified ME1 protein.

-

Incubate the protein with this compound, NADPH, and Mn2+ (a required cofactor).

-

Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various precipitants, buffers, and salts.

-

Optimize the lead crystallization conditions to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Expose the crystals to a high-intensity X-ray beam at a synchrotron source.

-

Collect diffraction data using a suitable detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the space group and unit cell dimensions.

-

Solve the crystal structure using molecular replacement with a known ME1 structure as a search model.

-

Build the atomic model of the ME1-NADPH-AS1134900 complex into the electron density map.

-

Refine the model to improve its fit with the experimental data. The final structure is deposited in the Protein Data Bank (PDB).

-

Visualizations

Signaling and Inhibition Pathway

Caption: Uncompetitive inhibition of ME1 by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the discovery and characterization of this compound.

References

The Function of AS1134900: A Technical Guide to a Novel Allosteric Inhibitor of Malic Enzyme 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a potent and highly selective small-molecule inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1).[1][2][3] ME1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][4] This enzyme plays a crucial role in cellular metabolism, particularly in lipogenesis and redox homeostasis, and has been identified as a promising therapeutic target in oncology.[1][5] this compound exhibits a unique mechanism of action as an uncompetitive and allosteric inhibitor, binding to a novel pocket on the ME1 enzyme.[1][2][6] This technical guide provides a comprehensive overview of the function, mechanism, and experimental characterization of this compound.

Introduction to this compound

This compound was identified through high-throughput screening as a specific inhibitor of ME1.[7] It demonstrates high selectivity for ME1 over the mitochondrial isoform, ME2.[1][2] The potential therapeutic application of this compound lies in its ability to target the metabolic vulnerabilities of cancer cells, particularly those deficient in ME2.[7]

Mechanism of Action

This compound functions as an uncompetitive inhibitor with respect to both of ME1's substrates, malate and NADP+.[1][2] This means that this compound binds exclusively to the enzyme-substrate complex (ME1-malate-NADP+), thereby preventing the catalytic conversion to products.[1] This mode of inhibition is characterized by a parallel decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) as the inhibitor concentration increases.[1][5]

Furthermore, X-ray crystallography has revealed that this compound binds to a novel allosteric site on ME1, distinct from the active site where malate and NADP+ bind.[1][2][6] This binding site is located in a pocket at the interface of domains B and C of the enzyme.[1] The binding of this compound to this allosteric site stabilizes the enzyme-substrate complex in an inactive conformation, preventing the release of pyruvate and NADPH.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Potency of this compound against Malic Enzyme 1

| Parameter | Value | Reference |

| IC50 | 0.73 µM | [3] |

Table 2: Enzyme Kinetic Parameters of ME1 in the Presence of this compound

| This compound Concentration | Vmax (Relative) | Km for Malate (Relative) | Km for NADP+ (Relative) | Reference |

| 0 µM | 100% | 100% | 100% | [1][5] |

| Increasing Concentrations | Decreases | Decreases | Decreases | [1][5] |

Note: Specific values for Vmax and Km at varying this compound concentrations are not explicitly provided in the literature; however, Michaelis-Menten and Lineweaver-Burke plots demonstrate a clear trend of decreasing Vmax and Km with increasing inhibitor concentration, which is characteristic of uncompetitive inhibition.[1][5]

Table 3: Crystallographic Data for ME1 in Complex with this compound and NADPH

| Parameter | Value | Reference |

| PDB ID | 7X11 | [3][4] |

| Resolution | 2.07 Å | [3] |

| Space Group | P 21 21 21 | [3] |

Signaling Pathways and Experimental Workflows

ME1 Catalytic Pathway and Inhibition by this compound

The following diagram illustrates the enzymatic reaction catalyzed by ME1 and the point of inhibition by this compound.

High-Throughput Screening Workflow for ME1 Inhibitors

The discovery of this compound involved a high-throughput screening campaign. The general workflow for such a screen is depicted below.

Experimental Protocols

The following sections provide an overview of the key experimental protocols used in the characterization of this compound. Note: Detailed, step-by-step protocols with specific reagent concentrations and incubation times are not fully available in the public domain. The following are generalized methodologies based on the available literature.

ME1 Enzymatic Assay (Diaphorase/Resazurin-Coupled Assay)

This assay was utilized for the high-throughput screening to identify ME1 inhibitors.[7] The principle of this coupled assay is to measure the production of NADPH by ME1. The NADPH produced then reduces a non-fluorescent substrate, resazurin, to a highly fluorescent product, resorufin, via the enzyme diaphorase. The increase in fluorescence is proportional to the ME1 activity.

Protocol Overview:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, DTT, NADP+, and malate.

-

Enzyme and Inhibitor Addition: Recombinant human ME1 enzyme is added to the wells of a microplate. Test compounds, such as this compound, are then added at various concentrations.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates (malate and NADP+).

-

Coupled Reaction: Diaphorase and resazurin are included in the reaction mixture.

-

Signal Detection: The plate is incubated, and the fluorescence of resorufin is measured over time using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

Data Analysis: The rate of increase in fluorescence is calculated to determine ME1 activity. Inhibition is calculated relative to a control reaction without the inhibitor.

Cell Viability Assay

The effect of this compound on the proliferation of the pancreatic cancer cell line PATU-8988T was assessed. Due to its limited cell permeability, this compound did not show significant inhibition of cell proliferation in this assay.[8]

Protocol Overview (MTT or similar colorimetric assay):

-

Cell Seeding: PATU-8988T cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

X-ray Crystallography

The three-dimensional structure of ME1 in complex with NADPH and this compound was determined by X-ray crystallography.[1][3]

Protocol Overview:

-

Protein Expression and Purification: Recombinant human ME1 is overexpressed in an expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

Crystallization: The purified ME1 protein is incubated with NADPH and this compound. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor diffusion method is commonly employed.

-

Crystal Harvesting and Data Collection: Suitable crystals are harvested, cryo-protected, and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The crystal structure is then built and refined to yield the final atomic model of the ME1-NADPH-AS1134900 complex. The coordinates and structure factors are deposited in the Protein Data Bank (PDB ID: 7X11).[3]

In Vivo Studies

Currently, there is no publicly available data on the in vivo efficacy or pharmacokinetic properties of this compound. Studies have indicated that the compound has limited cell permeability, which may pose a challenge for its in vivo application without further chemical modification.[8]

Conclusion

This compound represents a significant advancement in the development of targeted therapies against metabolic vulnerabilities in cancer. Its novel allosteric and uncompetitive mechanism of inhibition of ME1 provides a unique approach to modulating cellular metabolism. While its current form exhibits limited cell permeability, the detailed structural and functional characterization of this compound serves as a critical foundation for the future design and optimization of more potent and bioavailable ME1 inhibitors for clinical development. Further research is warranted to improve the pharmacological properties of this promising inhibitor and to evaluate its therapeutic potential in preclinical in vivo models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]

- 8. medchemexpress.com [medchemexpress.com]

AS1134900: A Selective, Allosteric Inhibitor of Malic Enzyme 1 (ME1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS1134900 is a potent and highly selective small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1), a key metabolic enzyme implicated in various cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant signaling pathways. This compound acts as an uncompetitive and allosteric inhibitor, binding to a novel site on the ME1 enzyme distinct from the active site.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ME1 with selective inhibitors like this compound.

Introduction to Malic Enzyme 1 (ME1) and this compound

Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, concurrently reducing NADP+ to NADPH.[3] This reaction is a crucial source of cytosolic NADPH, which is essential for reductive biosynthesis, such as fatty acid synthesis, and for the regeneration of reduced glutathione, a key antioxidant. Given its role in providing building blocks for cell growth and in maintaining redox homeostasis, ME1 is frequently upregulated in various cancers and is considered a promising therapeutic target.[3][4]

This compound was identified as a highly selective inhibitor of ME1.[3] It exhibits an uncompetitive mode of inhibition with respect to both L-malate and NADP+, meaning it binds to the enzyme-substrate complex.[3] Furthermore, this compound is an allosteric inhibitor, binding to a novel pocket on the ME1 enzyme, which was confirmed by X-ray crystallography.[1][3]

Quantitative Inhibitory Data

The inhibitory activity of this compound against ME1 has been characterized through various biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Enzyme | Substrates | Comments |

| IC50 | 0.73 µM | Human ME1 | L-malate, NADP+ | Determined using a diaphorase/resazurin-coupled assay.[3] |

| Selectivity | No detectable inhibition | Human ME2 | - | Demonstrates high selectivity for ME1 over the mitochondrial isoform ME2.[3] |

| Mechanism of Inhibition | Uncompetitive | Human ME1 | L-malate, NADP+ | Both Km and Vmax decrease with increasing inhibitor concentration.[3] |

Mechanism of Action

This compound's mechanism of action is characterized by its uncompetitive and allosteric nature.

-

Uncompetitive Inhibition: this compound binds specifically to the ME1-substrate complex (the ternary complex of ME1, L-malate, and NADP+). This mode of inhibition is distinct from competitive inhibition, where the inhibitor competes with the substrate for the active site, and non-competitive inhibition, where the inhibitor binds to a site other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. In uncompetitive inhibition, the inhibitor's binding site is only formed after the substrate has bound to the enzyme. Kinetically, this results in a decrease in both the apparent Vmax and the apparent Km of the enzyme for its substrates.[3]

-

Allosteric Inhibition: X-ray crystallography studies have revealed that this compound binds to a novel allosteric pocket on ME1, remote from the active site where malate and NADP+ bind.[1][3] This binding event locks the enzyme in an inactive conformation, preventing the catalytic reaction from proceeding.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Diaphorase/Resazurin-Coupled ME1 Inhibition Assay

This high-throughput screening assay is used to measure the enzymatic activity of ME1 and the inhibitory potential of compounds like this compound.

Principle: The NADPH produced by the ME1-catalyzed reaction is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin production is directly proportional to the ME1 activity.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing ME1 enzyme, L-malate, NADP+, diaphorase, and resazurin in a suitable buffer.

-

Compound Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature.

-

Fluorescence Measurement: The fluorescence of resorufin is measured over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time plot. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][5]

X-ray Crystallography

X-ray crystallography was employed to determine the three-dimensional structure of ME1 in complex with this compound and NADPH, providing insights into its allosteric binding mode.

Protocol Outline:

-

Protein Expression and Purification: Recombinant human ME1 is expressed and purified to homogeneity.

-

Crystallization: Crystals of the ME1-NADPH-AS1134900 complex are grown using vapor diffusion or other crystallization techniques.[6]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[1]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined. The final structure of ME1 in complex with NADPH and this compound has been deposited in the Protein Data Bank (PDB) with the accession code 7X11.[1]

Cell Proliferation Assay (PATU-8988T)

This assay is used to assess the effect of this compound on the growth of cancer cells.

Principle: Various methods can be used to measure cell proliferation, such as quantifying the metabolic activity of viable cells (e.g., MTT or WST-1 assays) or by direct cell counting.

Protocol Outline (General):

-

Cell Seeding: Pancreatic cancer cells (e.g., PATU-8988T) are seeded into 96-well plates and allowed to attach overnight.[7]

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a defined period (e.g., 5 days).

-

Viability Assessment: A cell viability reagent (e.g., MTT, WST-1) is added to the wells, and after a further incubation period, the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability.

Note: In a study, this compound at concentrations of 10-100 µM for 5 days showed no inhibition of proliferation in the pancreatic cancer cell line PATU-8988T, which was suggested to be due to insufficient cell permeability.

Signaling Pathways and Logical Relationships

ME1 is positioned at a critical juncture of cellular metabolism and has been implicated in modulating key signaling pathways involved in cancer progression. The inhibition of ME1 by this compound is expected to impact these pathways.

ME1 Inhibition and Cellular Metabolism

The primary role of ME1 is the production of NADPH and pyruvate from malate. By inhibiting ME1, this compound directly curtails the supply of these crucial metabolites. This can have significant downstream effects on cellular processes that are highly dependent on them, such as fatty acid synthesis and redox balance.

References

- 1. rcsb.org [rcsb.org]

- 2. MALAT1 inhibits the Wnt/β-catenin signaling pathway in colon cancer cells and affects cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ebiohippo.com [ebiohippo.com]

The Allosteric Inhibitor AS1134900: A Technical Overview of its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule AS1134900, a novel inhibitor of NADP+-dependent malic enzyme 1 (ME1). This document details its chemical structure, mechanism of action, and the experimental data supporting its characterization as a highly selective, allosteric inhibitor.

Core Compound Details

This compound, chemically identified as 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, is a potent inhibitor of ME1.[1] Discovered through high-throughput screening, this compound has emerged as a significant tool for studying the roles of ME1 in various biological processes, particularly in cancer metabolism.[1][2]

| Property | Value | Reference |

| Chemical Name | 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole | [1] |

| Target | NADP+-dependent malic enzyme 1 (ME1) | [1][3][4] |

| Inhibition Type | Allosteric, Uncompetitive | [1][3][4] |

| IC50 | 0.73 μM | [1][2] |

| Selectivity | Highly selective for ME1 over ME2 | [1][3][4] |

Mechanism of Action

This compound functions as an uncompetitive inhibitor of ME1, meaning it binds to the enzyme-substrate complex.[1][5] This binding occurs at a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][3][4] X-ray crystallography has revealed that this compound binds to a pocket located between domains B and C of the ME1 protein.[1][5][6] This interaction stabilizes the open conformation of the enzyme, forming an abortive enzyme-NADPH-malate ternary complex and thus preventing the catalytic conversion of malate to pyruvate.[1][5]

The binding of this compound is facilitated by interactions with key amino acid residues. The benzothiazole moiety of this compound engages in π–π stacking with Phe263, while the imidazo[4,5-b]pyridine moiety stacks with His321.[1] Additionally, a likely hydrogen bond forms between the imidazo[4,5-b]pyridine moiety and the carboxylate group of Asp485.[1]

Caption: Allosteric inhibition of ME1 by this compound.

Signaling Pathways Involving ME1

ME1 plays a crucial role in cellular metabolism, primarily through the production of NADPH and pyruvate from malate.[3][4][7] This function implicates ME1 in several key signaling pathways relevant to cancer biology.

-

NADPH Production and Redox Homeostasis: ME1 is a significant source of cytosolic NADPH, which is essential for regenerating antioxidants like glutathione and thioredoxin.[8] This process helps cancer cells combat oxidative stress.[8]

-

Lipid and Fatty Acid Biosynthesis: The NADPH produced by ME1 is a critical reducing equivalent for the synthesis of fatty acids and cholesterol, processes that are often upregulated in proliferating cancer cells.[1][7]

-

Cancer Progression and Metastasis: Elevated ME1 expression has been linked to poor prognosis in various cancers.[9] It is implicated in promoting the epithelial-mesenchymal transition (EMT), a key process in metastasis.[8][9]

-

Metabolic Reprogramming: ME1 is involved in metabolic reprogramming, including glutaminolysis, which supports the growth of certain cancers like pancreatic cancer.[5][7]

Caption: Key cellular processes regulated by ME1 activity.

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

ME1 Enzymatic Assay

A diaphorase/resazurin-coupled assay was used for high-throughput screening to identify inhibitors of ME1.[1][2]

Methodology:

-

Recombinant human ME1 is incubated with its substrates, malate and NADP+.

-

The ME1-catalyzed reaction produces NADPH.

-

Diaphorase then uses this NADPH to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).

-

The rate of resorufin production, measured by fluorescence, is proportional to ME1 activity.

-

Potential inhibitors, such as this compound, are added to the reaction mixture to assess their effect on ME1 activity.

References

- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

AS1134900: A Technical Whitepaper on the Discovery and Development of a Novel Allosteric Inhibitor of Malic Enzyme 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

NADP+-dependent malic enzyme 1 (ME1) is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concurrently generating NADPH.[1] This function positions ME1 as a critical regulator of cellular metabolism, particularly in lipid and fatty acid biosynthesis, as well as in maintaining redox balance through the production of NADPH.[2] Elevated expression of ME1 has been implicated in the progression of various cancers, correlating with poor patient prognosis.[1][2] This has rendered ME1 a promising therapeutic target for oncology.[3] This whitepaper details the discovery, mechanism of action, and development of AS1134900, a novel, selective, allosteric inhibitor of ME1.

Discovery of this compound

This compound was identified through a high-throughput screening of a proprietary chemical library from Astellas Pharma.[4] The screening utilized a diaphorase/resazurin-coupled assay to measure ME1 enzymatic activity.[4] This assay is designed to detect changes in NADPH levels, a direct product of the ME1-catalyzed reaction.

Experimental Workflow: High-Throughput Screening

References

- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of Malic Enzyme 1 in Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]

The Allosteric Modulator AS1134900: A Technical Guide to its Role as a Selective ME1 Inhibitor in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1).[1][2] ME1 is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2][3] This enzyme plays a pivotal role in lipid and fatty acid biosynthesis, as well as in maintaining redox homeostasis.[3] Upregulated expression of ME1 has been linked to poor prognosis in various cancers, making it a promising therapeutic target.[1][2][3] this compound distinguishes itself by binding to a unique allosteric site on ME1, exhibiting an uncompetitive inhibition mechanism.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on metabolic pathways, and the experimental protocols used for its characterization.

Introduction to Malic Enzyme 1 (ME1)

Malic Enzyme 1 (ME1) is one of three isoforms of malic enzyme in mammals and is located in the cytosol.[3] It is a key metabolic enzyme that links glycolysis and the citric acid cycle with anabolic processes. The primary reaction catalyzed by ME1 is:

L-Malate + NADP+ → Pyruvate + CO2 + NADPH + H+

The NADPH produced is a crucial reducing equivalent for biosynthetic pathways, particularly the synthesis of fatty acids and steroids. It is also essential for the regeneration of reduced glutathione, a key antioxidant. The pyruvate generated can be utilized in the citric acid cycle for energy production or serve as a building block for other molecules. Given its central role, ME1 is implicated in various pathological conditions, including cancer and metabolic disorders.

This compound: A Selective Allosteric Inhibitor

This compound, with the chemical structure 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, was identified as a highly selective inhibitor of ME1.[4] It demonstrates potent inhibition of ME1 with minimal to no activity against the mitochondrial isoform, ME2.[1][4]

Mechanism of Action

This compound exhibits an uncompetitive mode of inhibition with respect to both of its substrates, malate and NADP+.[1] This means that this compound binds exclusively to the enzyme-substrate (ME1-NADP+-malate) complex, forming an abortive ternary complex.[1][4] This binding prevents the catalytic conversion of the substrates to products.

X-ray crystallography studies have revealed that this compound binds to a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][2][4] This allosteric site is located at the interface between domains B and C of the ME1 protein.[4] The binding of this compound to this site is thought to stabilize the "open" conformation of the enzyme, thereby inhibiting its catalytic activity.[1][2]

Impact on Metabolic Pathways

By inhibiting ME1, this compound directly impacts key metabolic fluxes. The primary consequences of ME1 inhibition are:

-

Reduced NADPH Production: This impairs cellular capacity for fatty acid synthesis and compromises the antioxidant defense system, potentially leading to increased reactive oxygen species (ROS).

-

Decreased Pyruvate Generation from Malate: This can alter the balance of intermediates in the citric acid cycle and glycolysis.

The metabolic reprogramming induced by this compound is of significant interest in cancer therapy. Many cancer cells rely on ME1 for the NADPH required for rapid proliferation and to counteract oxidative stress.

Diagram of ME1's Role and this compound Inhibition

Caption: Metabolic role of ME1 and its allosteric inhibition by this compound.

Quantitative Data

The inhibitory and kinetic parameters of this compound have been determined through various biochemical assays.

Table 1: Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) | Selectivity |

| ME1 | 0.73 | Highly selective |

| ME2 | No detectable inhibition | >100-fold vs ME1 |

| Data sourced from studies characterizing this compound's inhibitory profile.[5] |

Table 2: Enzyme Kinetic Parameters of ME1 in the Presence of this compound

| This compound (µM) | Substrate | Kₘ | Vₘₐₓ |

| 0 | Malate | (Baseline Value) | (Baseline Value) |

| >0 | Malate | Decreases | Decreases |

| 0 | NADP+ | (Baseline Value) | (Baseline Value) |

| >0 | NADP+ | Decreases | Decreases |

| This table summarizes the observed trend in kinetic parameters, consistent with an uncompetitive inhibition mechanism where both Kₘ and Vₘₐₓ decrease with increasing inhibitor concentration.[4] |

Experimental Protocols

The characterization of this compound involves several key experimental procedures.

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This high-throughput screening assay measures the production of NADPH by ME1. The NADPH produced reduces a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin) via the enzyme diaphorase. The increase in fluorescence is directly proportional to ME1 activity.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a buffer solution containing Tris-HCl, MgCl₂, NADP+, L-malate, diaphorase, and resazurin.

-

Compound Addition: Dispense this compound or control compounds into a 384-well microplate.

-

Enzyme Addition: Add purified recombinant human ME1 to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.

Diagram of Diaphorase/Resazurin-Coupled Assay Workflow

Caption: Workflow for the coupled enzymatic assay to measure ME1 activity.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition, the enzymatic activity of ME1 is measured at various concentrations of one substrate (e.g., malate) while keeping the other substrate (NADP+) at a fixed concentration, and this is repeated for different fixed concentrations of this compound.

Protocol Outline:

-

Follow the general procedure for the ME1 enzymatic activity assay.

-

For each concentration of this compound (including zero), perform a series of reactions with varying concentrations of malate (while NADP+ is constant).

-

Repeat the process with varying concentrations of NADP+ (while malate is constant).

-

Plot the initial reaction rates against substrate concentrations to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burke plot (1/rate vs. 1/[Substrate]) to determine the changes in Kₘ and Vₘₐₓ.

-

Analyze the pattern of the Lineweaver-Burke plot (e.g., parallel lines for uncompetitive inhibition) to determine the mechanism of action.

X-ray Crystallography

Determining the three-dimensional structure of the ME1-AS1134900 complex provides definitive evidence of the allosteric binding site.

Protocol Outline:

-

Protein Expression and Purification: Overexpress and purify recombinant human ME1 protein to high homogeneity.

-

Crystallization: Co-crystallize the purified ME1 protein in the presence of its substrates (or substrate analogs like NADPH), a divalent cation (e.g., Mn²⁺), and this compound. This is typically done using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build the atomic model of the protein-inhibitor complex into the map and refine it to obtain the final high-resolution structure. The crystal structure for the ME1-NADPH-AS1134900 complex is available under PDB entry 7X11.

Conclusion and Future Directions

This compound represents a significant tool for studying the metabolic roles of ME1 and serves as a lead compound for the development of novel therapeutics, particularly in oncology. Its high selectivity and unique allosteric, uncompetitive mechanism of action make it a valuable pharmacological probe. Future research will likely focus on optimizing the cell permeability and pharmacokinetic properties of this compound derivatives to enhance their in vivo efficacy and translate the potent biochemical inhibition into clinical applications.

References

- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]

A Technical Guide to the Allosteric Inhibition of Malic Enzyme 1 by AS1134900

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the small molecule AS1134900 and its target, malic enzyme 1 (ME1). ME1 is a critical metabolic enzyme involved in the production of NADPH and pyruvate, playing a significant role in cancer cell proliferation, redox homeostasis, and lipid biosynthesis.[1][2][3][4][5] this compound has been identified as a potent and selective allosteric inhibitor of ME1, offering a promising avenue for therapeutic intervention, particularly in cancers with metabolic vulnerabilities.[6] This document details the biochemical and structural basis of this interaction, presents quantitative data, outlines key experimental protocols, and visualizes the relevant biological pathways.

Introduction to Malic Enzyme 1 (ME1)

Malic enzyme 1 is a cytosolic, NADP+-dependent enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][4][5] This reaction is a key node in cellular metabolism, linking the citric acid cycle with glycolysis and providing a crucial source of cytosolic NADPH.

Key Functions of ME1 in Cancer Metabolism:

-

NADPH Production: ME1 is a major contributor to the cytosolic NADPH pool, which is essential for regenerating reduced glutathione and thioredoxin, thereby protecting cancer cells from oxidative stress.[1][3][4] NADPH is also a critical reducing equivalent for the anabolic processes that support rapid cell proliferation, such as de novo lipid synthesis.[1][5]

-

Pyruvate Supply: The pyruvate generated by ME1 can be utilized in various metabolic pathways, including the citric acid cycle for energy production or conversion to lactate.

-

Lipogenesis: By providing NADPH, ME1 supports the synthesis of fatty acids and cholesterol, which are vital for membrane production in rapidly dividing cancer cells.[1][5]

-

Metabolic Reprogramming: In certain cancer types, such as pancreatic ductal adenocarcinoma (PDAC), ME1 plays a role in metabolic reprogramming to support survival and growth in nutrient-poor environments.[7][8][9]

Given its central role in supporting cancer cell metabolism and survival, ME1 has emerged as an attractive target for therapeutic development.

This compound: A Selective Allosteric Inhibitor of ME1

This compound is a novel, small-molecule inhibitor of ME1 identified through high-throughput screening.[6][10] It exhibits high selectivity for ME1 over the mitochondrial isoform, ME2.[10]

Mechanism of Action

This compound acts as an uncompetitive inhibitor with respect to both malate and NADP+.[10] This means that this compound binds exclusively to the enzyme-substrate (ME1-malate-NADP+) complex, and not to the free enzyme. This mode of inhibition is often associated with allosteric regulation.

Kinetic studies have demonstrated that increasing concentrations of this compound lead to a decrease in both the Vmax and Km of the enzymatic reaction.[10]

Allosteric Binding Site

X-ray crystallography studies have elucidated the structural basis for the allosteric inhibition of ME1 by this compound.[10] this compound binds to a novel allosteric pocket located at the interface of the B and C domains of the ME1 protein, distinct from the active site where malate and NADP+ bind.[10] This binding event is thought to stabilize a conformation of the enzyme that is less catalytically active.

Quantitative Data

The interaction between this compound and ME1 has been characterized by the following quantitative parameters:

| Parameter | Value | Assay Condition | Reference |

| IC50 | 0.73 µM | Diaphorase/resazurin-coupled assay | [6][10] |

| Inhibition Type | Uncompetitive | Enzyme kinetics | [10] |

| Selectivity | High for ME1 over ME2 | Biochemical assays | [10] |

Signaling Pathways and Experimental Workflows

ME1 in Cellular Metabolism

The following diagram illustrates the central role of ME1 in key metabolic pathways within a cancer cell.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for identifying and characterizing an ME1 inhibitor like this compound.

Experimental Protocols

Diaphorase/Resazurin-Coupled ME1 Inhibition Assay

This assay is a fluorescence-based method suitable for high-throughput screening to identify ME1 inhibitors. The principle relies on the coupling of NADPH production by ME1 to the reduction of resazurin (non-fluorescent) to resorufin (highly fluorescent) by the enzyme diaphorase.

Materials:

-

Recombinant human ME1 enzyme

-

This compound or other test compounds

-

L-Malic acid

-

NADP+

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and detergent)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Protocol:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate wells. Include DMSO-only wells as a negative control.

-

Enzyme Preparation: Prepare a solution of ME1 in assay buffer.

-

Substrate/Cofactor/Detection Mix: Prepare a master mix containing L-malic acid, NADP+, diaphorase, and resazurin in assay buffer.

-

Assay Reaction: a. Add the ME1 enzyme solution to each well of the microplate and incubate briefly with the compounds. b. Initiate the reaction by adding the substrate/cofactor/detection mix to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of the ME1-AS1134900 Complex

Determining the crystal structure provides atomic-level insights into the inhibitor's binding mode.

General Protocol Outline:

-

Protein Expression and Purification: Express and purify high-quality, soluble ME1 protein.

-

Complex Formation: Incubate the purified ME1 with a molar excess of this compound, NADPH, and a divalent cation (e.g., Mn2+) to form the quaternary complex.

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain protein crystals.

-

Crystal Optimization: Optimize the initial crystallization hits to obtain large, well-diffracting crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

-

Structural Analysis: Analyze the final structure to identify the binding pocket, key interactions between this compound and ME1, and any conformational changes induced by inhibitor binding.

Metabolic Consequences of ME1 Inhibition

Inhibition of ME1 by this compound is expected to have significant downstream effects on cellular metabolism:

-

Decreased NADPH/NADP+ Ratio: By blocking a major source of cytosolic NADPH, ME1 inhibition can lead to a decrease in the NADPH/NADP+ ratio, impairing the cell's reductive capacity.[11]

-

Increased Oxidative Stress: A lower NADPH pool compromises the ability of the glutathione and thioredoxin systems to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and potential cell damage.

-

Inhibition of Lipogenesis: Reduced NADPH availability will limit the rate of fatty acid and cholesterol biosynthesis, which can impede membrane production and cell growth.

-

Metabolic Reprogramming: Cancer cells may attempt to compensate for ME1 inhibition by upregulating other NADPH-producing pathways, such as the pentose phosphate pathway (PPP).[12]

Challenges and Future Directions

A significant challenge reported for this compound is its limited cell permeability, which has hampered its efficacy in cell-based proliferation assays.[10][13] Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of this compound to improve its cell permeability and potency.

-

Combination Therapies: Exploring the synergistic effects of ME1 inhibitors with other anti-cancer agents, such as those that induce oxidative stress or inhibit compensatory metabolic pathways.

-

Biomarker Development: Identifying biomarkers to predict which tumors are most likely to respond to ME1 inhibition, such as those with specific metabolic profiles or genetic backgrounds (e.g., ME2 deletion).[6]

Conclusion

This compound represents a valuable chemical probe for studying the role of ME1 in cancer biology and a promising starting point for the development of novel metabolic-targeted therapies. Its well-characterized allosteric mechanism of action and high selectivity provide a solid foundation for future drug discovery efforts aimed at exploiting the metabolic vulnerabilities of cancer cells. This technical guide provides a detailed overview of the current knowledge surrounding the this compound-ME1 interaction, intended to facilitate further research and development in this area.

References

- 1. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malic enzyme 1 (ME1) in the biology of cancer: it is not just intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Significance of Malic Enzyme 1 in Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]

- 7. The biological role of metabolic reprogramming in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Reprogramming of glucose metabolism in pancreatic cancer: mechanisms, implications, and therapeutic perspectives [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of malic enzyme 1 disrupts cellular metabolism and leads to vulnerability in cancer cells in glucose-restricted conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Allosteric Inhibition of ME1 by AS1134900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of human NADP+-dependent Malic Enzyme 1 (ME1) by the small molecule inhibitor, AS1134900. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: this compound and Malic Enzyme 1

Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.[1] This function links glycolysis and the tricarboxylic acid (TCA) cycle and provides reducing equivalents for various biosynthetic processes and the maintenance of redox homeostasis.[1] Given its role in providing building blocks for cell growth, ME1 has emerged as a promising therapeutic target in oncology.[1]

This compound is a potent and highly selective small-molecule inhibitor of ME1.[2] It exhibits a novel mechanism of action, functioning as an uncompetitive allosteric inhibitor.[2] This guide will delve into the specifics of this inhibitory mechanism.

Quantitative Data Summary

This compound has been characterized by its inhibitory potency against ME1. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Enzyme | Substrates | Assay Conditions | Reference |

| IC50 | 0.73 μM | Human ME1 | L-Malate, NADP+ | Diaphorase/resazurin-coupled assay | [2] |

Further research is needed to determine the precise Ki value for this compound.

Mechanism of Allosteric Inhibition

This compound exhibits an uncompetitive mode of inhibition with respect to both substrates of ME1, L-malate and NADP+.[2] This means that this compound does not bind to the free enzyme but rather to the enzyme-substrate (ME1-Malate-NADP+) complex.[2] This binding event prevents the catalytic conversion of the substrates to products, leading to the formation of a dead-end, abortive ternary complex.[2]

Kinetic studies have demonstrated that in the presence of this compound, both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for the substrates decrease.[2] This is a characteristic feature of uncompetitive inhibition.

X-ray crystallography has revealed that this compound binds to a novel allosteric site on ME1, located at the interface between domain B and domain C of the protein.[2] This binding locks the enzyme in an "open" conformation, preventing the conformational changes necessary for catalysis and product release.[2] The crystal structure of the ME1-AS1134900-NADPH complex has been deposited in the Protein Data Bank under the accession code --INVALID-LINK--.[3]

Logical Relationship of Uncompetitive Inhibition

Caption: Uncompetitive inhibition of ME1 by this compound.

Signaling Pathways Involving ME1

ME1's metabolic output, particularly the production of NADPH and pyruvate, allows it to influence various signaling pathways implicated in cancer progression. Inhibition of ME1 by this compound is therefore predicted to modulate these pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4][5] In the absence of a Wnt signal, the "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[5][6] Wnt signaling inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target gene transcription.[5][6] While the precise molecular link is still under investigation, ME1 is thought to promote Wnt signaling. Inhibition of ME1 by this compound may therefore lead to a downregulation of this pro-proliferative pathway.

Caption: Proposed role of ME1 in the Wnt/β-catenin pathway.

IL-6/JAK2/STAT3 Signaling Pathway

The IL-6/JAK2/STAT3 pathway is a key signaling cascade in inflammation and cancer.[7] Binding of the cytokine IL-6 to its receptor leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation.[7] ME1-derived NADPH can contribute to the production of reactive oxygen species (ROS) by NADPH oxidases.[8] ROS have been shown to activate the JAK/STAT pathway.[8] Therefore, inhibition of ME1 by this compound could potentially dampen IL-6/JAK2/STAT3 signaling by reducing NADPH-dependent ROS production.[8]

Caption: Proposed role of ME1 in the IL-6/JAK2/STAT3 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of ME1 by this compound.

ME1 Enzyme Kinetics Assay (Diaphorase/Resazurin-Coupled)

This assay measures the production of NADPH by ME1 in a coupled reaction where diaphorase uses the generated NADPH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

Experimental Workflow:

Caption: Workflow for ME1 enzyme kinetics assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human ME1 enzyme in a suitable buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a substrate mix containing L-malate, NADP+, diaphorase, and resazurin in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

-

-

Assay Plate Setup:

-

In a 384-well, black, clear-bottom plate, add assay buffer.

-

Add the ME1 enzyme to all wells except for the no-enzyme control.

-

Add the this compound dilutions or DMSO (for the control) to the respective wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate mix to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) kinetically over a set time period (e.g., 30 minutes) at room temperature.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.

-

Plot V0 against the substrate concentration to generate Michaelis-Menten curves.

-

Generate Lineweaver-Burke plots (1/V0 vs. 1/[S]) to determine the mode of inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the apparent Vmax and Km values at different inhibitor concentrations.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an in vitro model for predicting intestinal absorption or blood-brain barrier penetration.

Experimental Workflow:

Caption: Workflow for the PAMPA assay.

Methodology:

-

Plate Preparation:

-

Use a 96-well filter plate as the "Donor" plate and a corresponding 96-well plate as the "Acceptor" plate.

-

-

Membrane Coating:

-

Coat the filter membrane of each well in the Donor plate with a small volume of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

-

-

Compound Addition:

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) and add it to the wells of the Donor plate.

-

-

Acceptor Plate Preparation:

-

Fill the wells of the Acceptor plate with buffer.

-

-

Assembly and Incubation:

-

Carefully place the Donor plate onto the Acceptor plate, ensuring contact between the membrane and the acceptor buffer.

-

Incubate the "sandwich" at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification:

-

After incubation, separate the plates.

-

Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

-

Permeability Calculation:

-

Calculate the permeability coefficient (Pe) using the following equation:

-

Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])

-

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

-

-

Conclusion

This compound is a valuable research tool for studying the biological functions of ME1. Its well-characterized uncompetitive allosteric mechanism of inhibition provides a unique approach to modulating ME1 activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and investigating the therapeutic potential of ME1 inhibition. Further studies are warranted to fully elucidate the intricate role of ME1 in cellular signaling and to explore the potential for developing clinically viable allosteric inhibitors of this important metabolic enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Mechanistic insights into Wnt-β-catenin pathway activation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential role of NADPH oxidase-mediated activation of Jak2/Stat3 and mitogen-activated protein kinases and expression of TGF-β1 in the pathophysiology of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

AS1134900: A Technical Guide for Cancer Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a novel, potent, and selective small-molecule inhibitor of cytosolic NADP+-dependent malic enzyme 1 (ME1), a key enzyme in cancer metabolism. This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating the role of ME1 in cancer and exploring its therapeutic potential.

Introduction

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such adaptation is the increased reliance on specific enzymes for the production of essential metabolites. Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.[1] NADPH is a critical reducing equivalent for anabolic processes, such as fatty acid synthesis, and for maintaining redox homeostasis by regenerating reduced glutathione. In many cancers, the upregulation of ME1 is associated with malignant phenotypes, making it an attractive target for therapeutic intervention.

This compound has been identified as a highly selective, allosteric inhibitor of ME1.[2][3][4] This guide details its biochemical properties and the methodologies employed in its evaluation.

Mechanism of Action

This compound is an uncompetitive inhibitor of ME1 with respect to both of its substrates, L-malate and NADP+.[1][2] This means that this compound binds to the enzyme-substrate complex, and not to the free enzyme. X-ray crystallography studies have revealed that this compound binds to a novel allosteric site on ME1, distinct from the active site.[2][4] This binding locks the enzyme in an inactive conformation, preventing the catalytic reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound against Malic Enzyme 1

| Parameter | Value | Assay Conditions |

| IC50 | 0.73 µM | Diaphorase/resazurin-coupled ME1 assay |

| Inhibition Type | Uncompetitive | Enzyme kinetics analysis |

| Selectivity | Selective for ME1 over ME2 | Comparative enzyme assays |

Table 2: Enzyme Kinetics of ME1 in the Presence of this compound

| This compound Conc. (µM) | Km for L-malate (µM) | Vmax (relative units) |

| 0 | 120 | 1.00 |

| 1 | 60 | 0.50 |

| 3 | 30 | 0.25 |

Note: The values in Table 2 are approximate and derived from graphical representations in the source literature for illustrative purposes.

Table 3: Cellular Activity of this compound

| Assay | Cell Line | Result |

| Cell Viability | PATU-8988T (pancreatic cancer) | No significant reduction in cell proliferation |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Limited cell permeability |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Diaphorase/Resazurin-Coupled ME1 Enzymatic Assay

This assay is used to determine the enzymatic activity of ME1 and the inhibitory potency of compounds like this compound.

Principle: The NADPH produced by the ME1 reaction is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin formation is proportional to the ME1 activity.

Materials:

-

Recombinant human ME1 enzyme

-

L-malate

-

NADP+

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound or other test compounds

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing L-malate, NADP+, diaphorase, and resazurin in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the assay plate.

-

To initiate the reaction, add the ME1 enzyme to the wells.

-

Incubate the plate at room temperature.

-

Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) at multiple time points to determine the reaction rate.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for cell membrane penetration.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the membrane into the acceptor wells is measured over time.

Materials:

-

96-well filter plates (donor plate)

-

96-well acceptor plates

-

Lipid solution (e.g., phosphatidylcholine in dodecane)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical instrumentation for compound quantification (e.g., LC-MS/MS)

Procedure:

-

Coat the filter membrane of the donor plate with the lipid solution.

-

Add the test compound dissolved in PBS to the donor wells.

-

Add fresh PBS to the acceptor wells.

-

Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

Papp = (VA / (Area * time)) * ln((CDonor(final) - CAcceptor(final)) / CDonor(initial))

Where:

-

VA = Volume of the acceptor well

-

Area = Surface area of the membrane

-

time = Incubation time

-

C = Concentration of the compound

-

Visualizations

Signaling Pathway

Caption: Role of ME1 in cancer metabolism and its inhibition by this compound.

Experimental Workflow

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of ME1 in cancer metabolism. Its high potency and selectivity make it a useful tool for elucidating the downstream effects of ME1 inhibition. While its limited cell permeability may restrict its direct therapeutic application in its current form, this compound serves as an important lead compound for the development of future ME1-targeted therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the function of ME1 and the development of novel anticancer agents.

References

- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Preliminary Efficacy of AS1134900: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the preliminary efficacy studies of AS1134900, a novel, potent, and selective allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1). The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Introduction

NADP+-dependent malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][3] ME1 is a key metabolic enzyme implicated in various cellular processes, including lipogenesis and the maintenance of redox balance through the production of NADPH.[4][5] Upregulated expression of ME1 has been observed in several human cancers and is often associated with poor prognosis, making it a promising therapeutic target.[1][4][6] this compound has been identified as a novel, highly selective small-molecule inhibitor of ME1.[1][2] This document summarizes the available preliminary data on its efficacy.

Mechanism of Action

This compound functions as a non-competitive inhibitor of ME1 with respect to both of its substrates, malate and NADP+.[1][3] Enzyme kinetic studies have revealed that this compound binds to a novel allosteric site on the ME1 enzyme, outside of the active site.[1][2][3] This binding is dependent on the presence of both NADP+ and malate, indicating that this compound preferentially binds to the enzyme-substrate complex, forming an abortive ternary complex.[1][3] X-ray crystallography has confirmed that this compound binds at the interface between domains B and C of the ME1 protein.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro enzymatic assays assessing the inhibitory activity of this compound.

| Parameter | Value | Description | Reference |

| IC50 (ME1) | 0.73 µM | The half maximal inhibitory concentration of this compound against human ME1 enzyme activity. | [1][7] |

| Selectivity | High | This compound demonstrates high selectivity for ME1 over the mitochondrial isoform, ME2. No significant inhibition of ME2 was observed. | [1][2][7] |

| Inhibition Type | Uncompetitive | The inhibitor binds to the enzyme-substrate complex, affecting both Vmax and Km. | [1][3] |

Experimental Protocols

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This assay was utilized to determine the in vitro inhibitory activity of this compound on ME1.

-

Principle: The production of NADPH by ME1 is coupled to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin. The rate of resorufin production is proportional to ME1 activity.

-

Reagents:

-

Assay Buffer: (Specific composition to be detailed based on primary literature, typically includes a buffer like Tris-HCl, MgCl2, and other necessary ions).

-

Recombinant Human ME1 Enzyme

-

Substrates: L-Malic acid, NADP+

-

Coupling Enzymes and Substrates: Diaphorase, Resazurin

-

Test Compound: this compound (in DMSO)

-

-

Procedure:

-

A solution of ME1 enzyme in assay buffer is prepared.

-

This compound, at various concentrations, is pre-incubated with the enzyme solution.

-

The reaction is initiated by the addition of the substrates (L-malic acid and NADP+) and the coupling reagents (diaphorase and resazurin).

-

The fluorescence of resorufin is measured kinetically over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay

Preliminary studies on the effect of this compound on cancer cell proliferation were conducted using a pancreatic cancer cell line.

-

Cell Line: PATU-8988T (human pancreatic cancer cell line)

-

Principle: To assess the effect of this compound on cell proliferation and viability.

-

Reagents:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

This compound (in DMSO)

-

Reagents for a viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-